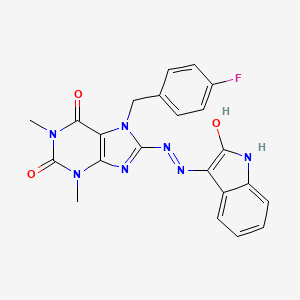
(E)-7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H18FN7O3 and its molecular weight is 447.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-7-(4-fluorobenzyl)-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione represents a novel structure within the purine derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a purine core substituted with a fluorobenzyl group and an indolin hydrazone moiety. The structural formula can be summarized as follows:
- Molecular Formula : C19H19FN6O2
- Molecular Weight : 372.40 g/mol
- IUPAC Name : this compound
Anticancer Potential
Recent studies have indicated that purine derivatives exhibit significant anticancer properties. Specifically, the indolin hydrazone component has been associated with apoptosis induction in cancer cell lines. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in various cancer types by triggering apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
Enzyme Inhibition Studies
The compound's structure suggests potential inhibitory activity against various enzymes. For example, hydrazone derivatives have been shown to act as effective inhibitors of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are important in treating depression and anxiety disorders .
The proposed mechanism of action for this compound involves:
- Binding Affinity : The fluorobenzyl group enhances hydrophobic interactions with target enzymes or receptors.
- Hydrogen Bonding : The purine core facilitates hydrogen bonding with active sites of enzymes.
- Induction of Apoptosis : Through modulation of signaling pathways related to cell survival and death.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study involving various purine derivatives similar to the compound , it was found that specific modifications to the hydrazone moiety significantly enhanced anticancer activity against breast cancer cells. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection. Results indicated that compounds with similar structures exhibited IC50 values in the micromolar range.
Propiedades
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN7O3/c1-28-18-17(20(32)29(2)22(28)33)30(11-12-7-9-13(23)10-8-12)21(25-18)27-26-16-14-5-3-4-6-15(14)24-19(16)31/h3-10,24,31H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCYIHGXQGPDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














